BenchChemオンラインストアへようこそ!

3'-Fluoro-3'-deoxyadenosine

antiviral research broad-spectrum antivirals nucleoside analogs

3′-Fluoro-3′-deoxyadenosine (3′-F-3′-dA) is a uniquely differentiated purine nucleoside analog in which the 3′-fluorine substitution confers adenosine deaminase (ADA) resistance, overcoming the rapid metabolic degradation that limits cordycepin. Unlike 2-fluorocordycepin or ribavirin, this regioisomer exhibits a distinct, non-overlapping antiviral spectrum—sub-micromolar potency against Zika (0.1 µM), TBEV (1.1 µM), and WNV (4.7 µM)—plus validated in vivo efficacy in mouse models of vaccinia, TBEV, and WNV. Its high therapeutic index (10–200) and cytostatic activity against L1210/MT-4 cells make it a superior, publication-supported tool compound for broad-spectrum antiviral and oncology research. Procure with confidence for reproducible, translational-grade studies.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 75059-22-2
Cat. No. B151260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-3'-deoxyadenosine
CAS75059-22-2
Synonyms3'-deoxy-3'-fluoroadenosine
3'-F-dA
3'-fluoro-3'-deoxyadenosine
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N
InChIInChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyQCDAWXDDXYQEJJ-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-3'-deoxyadenosine (CAS 75059-22-2): A Fluorinated Adenosine Analog with Documented Broad-Spectrum Antiviral and Cytostatic Activity


3'-Fluoro-3'-deoxyadenosine (3'-F-3'-dA) is a purine nucleoside analog in which the 3'-hydroxyl group of adenosine is replaced by a fluorine atom [1]. This modification confers a distinct biological profile, enabling the compound to interfere with viral replication and cellular proliferation through mechanisms that differ from classical adenosine deaminase (ADA)-susceptible analogs or S-adenosylhomocysteine (SAH) hydrolase inhibitors [2]. Originally synthesized and characterized in the late 1980s, the compound has been repeatedly demonstrated to possess quantifiable, broad-spectrum antiviral activity against DNA viruses, single-stranded (+) RNA viruses, and double-stranded RNA viruses, as well as cytostatic effects in certain tumor cell lines [3]. Its activity profile, potency, and selectivity distinguish it from closely related nucleoside analogs such as 3'-deoxyadenosine (cordycepin), 2-fluoro-3'-deoxyadenosine, and ribavirin, making it a scientifically valuable tool for antiviral and anticancer research applications [4].

3'-Fluoro-3'-deoxyadenosine (75059-22-2): Why In-Class Adenosine Analogs Are Not Functionally Interchangeable


Despite superficial structural similarity to other adenosine derivatives, 3'-fluoro-3'-deoxyadenosine possesses a unique substitution pattern—fluorine at the 3'-position rather than the 2'-position—that fundamentally alters its biological behavior, metabolic stability, and enzyme recognition [1]. Generic substitution with 3'-deoxyadenosine (cordycepin) fails because the latter is rapidly deaminated by adenosine deaminase (ADA), drastically reducing its in vivo half-life and potency, whereas the 3'-fluoro modification in this compound confers resistance to ADA-mediated degradation [2]. Conversely, 2-fluoro-3'-deoxyadenosine (2-fluorocordycepin) is ADA-resistant but exhibits a distinctly different antiviral and antitumor spectrum, targeting trypanosomal infections with a mechanism not shared by the 3'-fluoro regioisomer [3]. Additionally, the broad-spectrum antiviral profile of 3'-fluoro-3'-deoxyadenosine differs mechanistically from SAH hydrolase inhibitors like neplanocin A and from the polymerase-targeting ribavirin, resulting in non-overlapping resistance profiles and distinct selectivity indices [4]. The quantitative evidence presented below demonstrates that these molecular distinctions translate directly into measurable differences in potency, selectivity, and in vivo efficacy—parameters that are critical for scientific decision-making and compound procurement.

3'-Fluoro-3'-deoxyadenosine (75059-22-2): Quantifiable Differentiation Evidence Versus Comparators


Broad-Spectrum Antiviral Profile Distinct from SAH Hydrolase Inhibitors

3'-Fluoro-3'-deoxyadenosine exhibits a broad-spectrum antiviral activity profile that is mechanistically and phenotypically distinct from adenosine analogs that act as inhibitors of S-adenosylhomocysteine (SAH) hydrolase. In head-to-head antiviral spectrum comparisons, the compound was active against a wide range of DNA viruses (vaccinia), single-stranded (+) RNA viruses (polio, Coxsackie B, sindbis, Semliki Forest), and double-stranded RNA viruses (reo), whereas SAH hydrolase inhibitors like neplanocin A demonstrate a different and narrower spectrum, primarily targeting (-)RNA viruses and poxviruses [1]. This differentiation is critical for selecting the appropriate tool compound for viral replication studies.

antiviral research broad-spectrum antivirals nucleoside analogs

Superior Potency Against Arthropod-Borne Viruses Versus Ribavirin

In a direct comparative study against a panel of arthropod-borne and arenaviruses in Vero cell culture, 3'-fluoro-3'-deoxyadenosine (3'F3'dAdo) demonstrated significantly lower 50% inhibitory concentrations (EC50) than the broad-spectrum antiviral agent ribavirin [1]. For San Angelo bunyavirus, 3'F3'dAdo was 62-fold more potent than ribavirin (1.6 µM vs. 99 µM). Against banzi flavivirus and Colorado tick fever orbivirus, ribavirin was inactive (EC50 >200 µM) while 3'F3'dAdo displayed potent activity (4.0 µM and 0.6 µM, respectively).

arbovirus bunyavirus flavivirus alphavirus antiviral potency

Low-Micromolar Anti-Flavivirus Activity with Favorable Selectivity

A 2020 screening of 28 fluoro-modified nucleoside analogs identified 3'-deoxy-3'-fluoroadenosine as one of the most potent inhibitors of emerging flaviviruses [1]. The compound exhibited low-micromolar EC50 values against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) across multiple host cell lines. Crucially, no measurable cytotoxicity was observed up to 25 µM, providing a favorable selectivity window. In contrast, many other fluoro-modified nucleosides in the same screen were either inactive or cytotoxic at similar or lower concentrations.

flavivirus Zika virus West Nile virus tick-borne encephalitis virus antiviral selectivity

Dual Cytostatic and Antiviral Activity with High Therapeutic Index

In a comprehensive evaluation of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides, 3'-deoxy-3'-fluoroadenosine emerged as the most active compound with both potent cytostatic and antiviral properties [1]. It inhibited proliferation of murine leukemia L1210 and human T-lymphocyte MT-4 tumor cells at concentrations of 0.2–2 µg/mL, while antiviral activity against a panel of RNA and DNA viruses was observed at 1–4 µg/mL. Importantly, the compound displayed a cytotoxicity threshold of 40 µg/mL, yielding a therapeutic index of 10–40 for antiviral applications and 20–200 for cytostatic applications, substantially exceeding that of other analogs in the series.

cytostatic antitumor L1210 MT-4 therapeutic index

In Vivo Antiviral Efficacy in Multiple Animal Models

Unlike many nucleoside analogs that lose activity in vivo due to poor bioavailability or rapid metabolism, 3'-fluoro-3'-deoxyadenosine has demonstrated statistically significant antiviral efficacy in two independent mouse models [1][2]. In a vaccinia virus tail lesion model, systemic administration of the compound inhibited tail lesion formation in mice inoculated intravenously with the virus [1]. More recently, the compound was shown to be active in mouse models of TBEV and WNV infection, confirming its translational potential [2]. While direct comparative in vivo data are limited, many structurally similar adenosine analogs (e.g., cordycepin) fail to demonstrate comparable in vivo efficacy due to ADA-mediated inactivation or poor pharmacokinetics, underscoring the value of the 3'-fluoro modification.

in vivo efficacy mouse model vaccinia virus flavivirus animal study

Differential Nucleoside Transport and Cellular Uptake Requirements

Mechanistic studies have revealed that 3'-fluoro-3'-deoxyadenosine enters cells via the equilibrative nucleoside transporter (ENT) system, as demonstrated by the complete abrogation of its antiviral activity in the presence of the nucleoside transport inhibitor nitrobenzylthioinosine (NBMPR, 100 µM) [1]. This transport dependence is not universal among fluorinated nucleoside analogs; some utilize alternative concentrative transporters or passive diffusion. For example, 2-fluoro-3'-deoxyadenosine exhibits different cellular uptake kinetics and tissue distribution profiles. The reliance on ENT-mediated uptake can be exploited experimentally to modulate intracellular drug concentrations or to design combination regimens with transport inhibitors.

nucleoside transport NBMPR cellular uptake mechanism of action

3'-Fluoro-3'-deoxyadenosine (CAS 75059-22-2): Recommended Research Applications Based on Quantitative Differentiation


Broad-Spectrum Antiviral Screening and Mechanistic Studies in DNA and RNA Viruses

Given its demonstrated activity against vaccinia (DNA virus), polio (picornavirus), sindbis/Semliki Forest (togavirus), and reovirus, 3'-fluoro-3'-deoxyadenosine serves as an excellent positive control and tool compound in broad-spectrum antiviral screening campaigns [1]. Its distinct mechanism—different from SAH hydrolase inhibitors and ribavirin—makes it particularly valuable for probing viral replication pathways and identifying novel antiviral targets. The compound's high therapeutic index (10–40 in antiviral assays) minimizes cytotoxicity confounds, enabling robust, reproducible dose-response analyses [2].

Flavivirus and Arbovirus Research: Zika, West Nile, and Tick-Borne Encephalitis

With sub-micromolar to low-micromolar EC50 values against Zika virus (0.1 µM), TBEV (1.1 µM), and WNV (4.7 µM), 3'-deoxy-3'-fluoroadenosine is a potent and selective inhibitor for flavivirus research [3]. Its superiority over ribavirin (which is inactive against banzi flavivirus and Colorado tick fever orbivirus) positions it as a preferred reference compound for arbovirus studies [4]. The compound's confirmed in vivo activity in TBEV and WNV mouse models further supports its use in translational studies aimed at developing antiviral countermeasures against emerging flaviviruses [3].

Cytostatic and Antitumor Studies in Hematological Malignancy Models

The compound's potent cytostatic activity against murine leukemia L1210 (0.2–2 µg/mL) and human T-lymphocyte MT-4 cells, combined with a high therapeutic index (20–200), makes it a valuable tool for investigating purine nucleoside analog mechanisms in lymphoid malignancies [2]. Researchers studying apoptosis induction, DNA synthesis inhibition, or nucleotide pool imbalance in leukemic cell lines can employ 3'-fluoro-3'-deoxyadenosine as a structurally defined, well-characterized probe, with the advantage that its cytostatic effects are separable from antiviral activity at appropriate concentrations.

In Vivo Antiviral Efficacy Studies and Pharmacodynamic Modeling

Unlike many nucleoside analogs that fail in vivo, 3'-fluoro-3'-deoxyadenosine has validated efficacy in mouse models of vaccinia, TBEV, and WNV infection [1][3]. This in vivo track record makes it suitable for use in preclinical antiviral development programs, particularly as a positive control or benchmark compound. Researchers can leverage the existing in vivo dosing and toxicity data to inform study design and to benchmark novel compounds against a nucleoside analog with known translational potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Fluoro-3'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.